

Unambiguous Structural Confirmation of 4-Aminoquinazolines: A Comparative Guide to 2D-NMR Analysis

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Compound of Interest

Compound Name: 2,4-Dichloro-8-methoxyquinazoline

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The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Rigorous and unambiguous structural confirmation is therefore a critical step in the development of novel 4-aminoquinazoline-based therapeutics. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, complex substitution patterns and potential for isomerism often necessitate the use of more advanced two-dimensional (2D) NMR techniques. This guide provides a comprehensive comparison of 2D-NMR analysis with other common analytical methods for the structural elucidation of 4-aminoquinazolines, supported by experimental data and detailed protocols.

At the Forefront: 2D-NMR for Definitive Structural Insights

Two-dimensional NMR spectroscopy offers a powerful suite of experiments that reveal through-bond and through-space correlations between nuclei, providing an intricate map of the molecular structure. The most informative of these for 4-aminoquinazolines are:

- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing which protons are adjacent to one another. This is instrumental in

assigning protons on the quinazoline and any substituent aromatic rings.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (^1H - ^{13}C) pairs. This technique provides a direct link between the proton and carbon skeletons of the molecule.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for identifying quaternary carbons and piecing together the complete molecular framework by connecting different spin systems.

To illustrate the power of these techniques, we will use 4-amino-2-chloro-6,7-dimethoxyquinazoline as a representative example.

Data Presentation: A Quantitative Look at 4-amino-2-chloro-6,7-dimethoxyquinazoline

The following tables summarize the ^1H and ^{13}C NMR chemical shifts and the key 2D-NMR correlations for our example compound.

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for 4-amino-2-chloro-6,7-dimethoxyquinazoline

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	-	155.0
4	-	159.5
4a	-	107.8
5	7.15 (s)	105.5
6	-	150.2
7	-	154.5
8	7.55 (s)	108.2
8a	-	146.0
NH ₂	7.80 (br s)	-
6-OCH ₃	3.95 (s)	56.2
7-OCH ₃	4.00 (s)	56.4

Note: Chemical shifts are referenced to an internal standard and can vary slightly based on solvent and concentration.

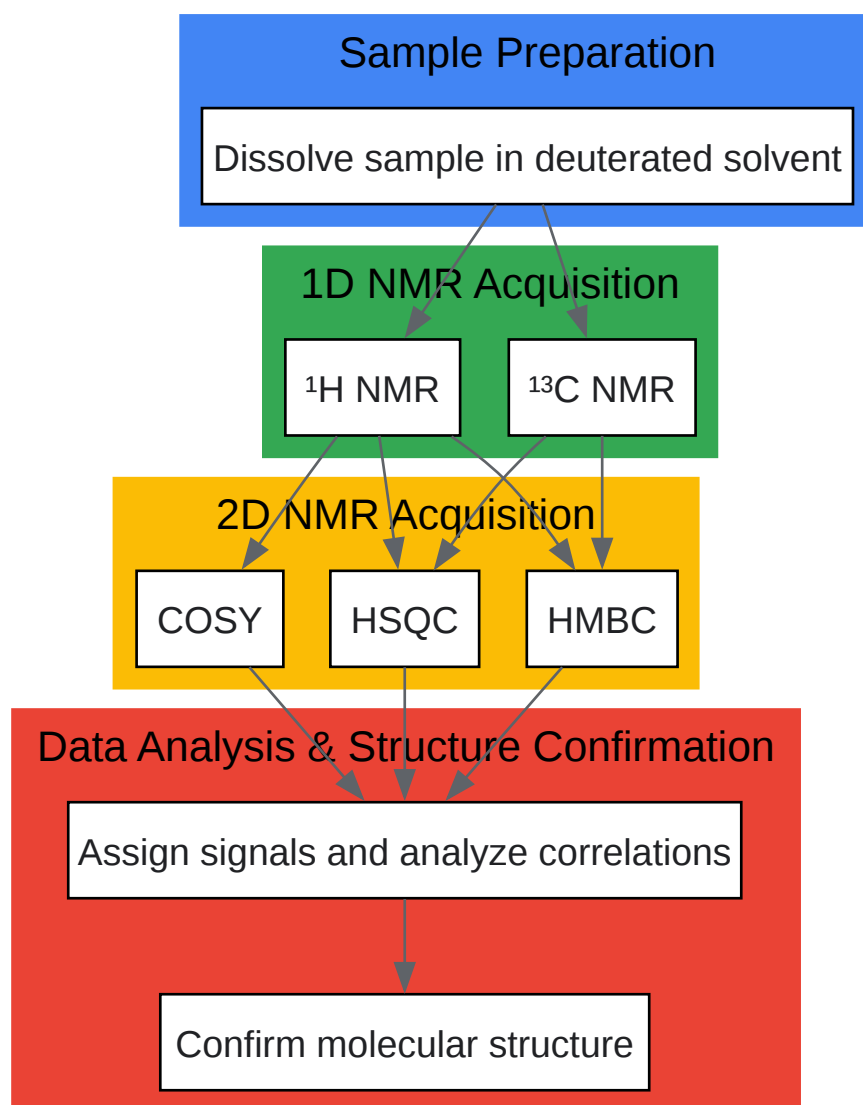
Table 2: Key 2D-NMR Correlations for 4-amino-2-chloro-6,7-dimethoxyquinazoline

Proton (¹ H)	COSY (¹ H) Correlations	HSQC (¹³ C) Correlation	HMBC (¹³ C) Correlations
H-5 (7.15)	-	C-5 (105.5)	C-4, C-6, C-7, C-8a
H-8 (7.55)	-	C-8 (108.2)	C-4a, C-5, C-6, C-7
NH ₂ (7.80)	-	-	C-4, C-4a
6-OCH ₃ (3.95)	-	6-OCH ₃ (56.2)	C-6
7-OCH ₃ (4.00)	-	7-OCH ₃ (56.4)	C-7

Visualizing the Connections: Workflows and Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of 2D-NMR analysis and the specific correlations observed for our example compound.

General Workflow for 2D-NMR Structural Elucidation



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